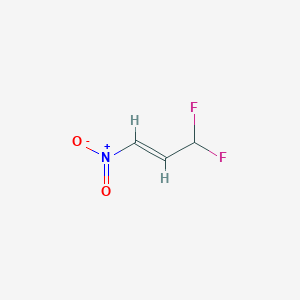

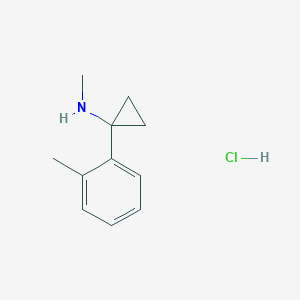

![molecular formula C8H14N2O B2368933 2-氮杂螺[3.4]辛烷-2-甲酰胺 CAS No. 1849265-21-9](/img/structure/B2368933.png)

2-氮杂螺[3.4]辛烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Azaspiro[3.4]octane is explained in a paper by Subbiah Ramesh et al . They developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octane-2-carboxamide is complex due to its cyclic nature. The molecule consists of a cyclopentane ring and a four-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis

2-Azaspiro[3.4]octane-2-carboxamide has a melting point of 172-175 C and a boiling point of 400.3 C at 760 mmHg. It is soluble in water, acetone, and methanol. The compound has a density of 1.2 g/cm^3.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Azaspiro[3.4]octane-2-carboxamide, focusing on six unique fields:

Pharmaceutical Development

2-Azaspiro[3.4]octane-2-carboxamide has shown potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates. This compound has been explored for its potential to develop new therapeutic agents targeting various diseases, including neurological disorders and cancer .

Neuropharmacology

In neuropharmacology, 2-Azaspiro[3.4]octane-2-carboxamide derivatives have been investigated as M4 receptor agonists. These compounds can modulate the muscarinic acetylcholine receptors, which play a crucial role in the central nervous system. Research has indicated their potential in treating conditions such as schizophrenia, cognitive dysfunction, and hyperkinetic movement disorders .

Antimicrobial Agents

The compound has also been studied for its antimicrobial properties. Researchers have synthesized various derivatives of 2-Azaspiro[3.4]octane-2-carboxamide to evaluate their efficacy against bacterial and fungal pathogens. These studies aim to develop new antimicrobial agents that can overcome resistance mechanisms in pathogens .

Chemical Synthesis and Methodology

2-Azaspiro[3.4]octane-2-carboxamide serves as an important intermediate in organic synthesis. Its synthesis involves innovative annulation strategies that can be applied to create complex spirocyclic compounds. These methodologies are valuable for developing new synthetic routes and expanding the chemical space available for drug discovery .

Cancer Research

In cancer research, derivatives of 2-Azaspiro[3.4]octane-2-carboxamide have been explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. Ongoing studies aim to optimize these derivatives for better efficacy and reduced toxicity .

Material Science

Beyond biological applications, 2-Azaspiro[3.4]octane-2-carboxamide has potential uses in material science. Its unique structure can be utilized to design novel materials with specific properties, such as enhanced stability and reactivity. These materials can be applied in various fields, including catalysis and nanotechnology .

安全和危害

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

属性

IUPAC Name |

2-azaspiro[3.4]octane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZCEHOQNNVYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

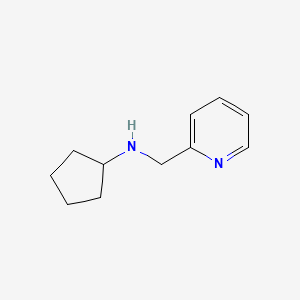

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)

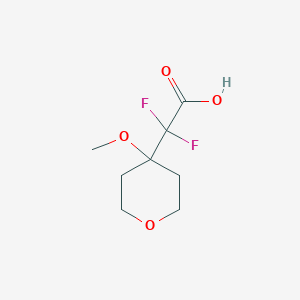

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)

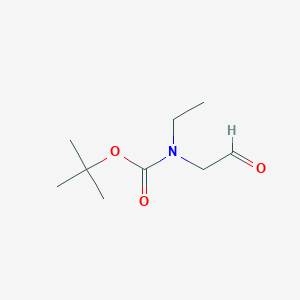

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)

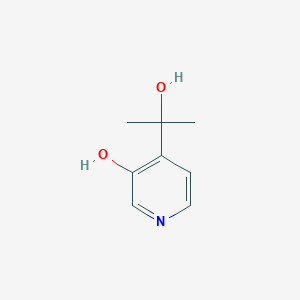

![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)

![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)